molecular formula C16H17ClF3N5 B6471080 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2640846-20-2

5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B6471080
CAS No.: 2640846-20-2
M. Wt: 371.79 g/mol
InChI Key: LRHSWLGQGDTKOR-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine features a pyrimidine core substituted with a chlorine atom at position 5, a methyl group on the amine, and a piperidin-4-yl moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF3N5/c1-24(15-22-9-12(17)10-23-15)13-4-6-25(7-5-13)14-3-2-11(8-21-14)16(18,19)20/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHSWLGQGDTKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H19Cl2F3N6C_{21}H_{19}Cl_2F_3N_6, with a molecular weight of 483.3 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyrimidine ring and piperidine moiety, which are prevalent in various pharmaceutical agents.

Research indicates that compounds similar to 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine exhibit significant interactions with various biological targets:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values indicating potent activity. For instance, derivatives tested against EGFR demonstrated IC50 values ranging from 68 nM to 89 nM, suggesting that modifications to the molecular structure can enhance efficacy against this target .
  • Antitumor Activity : The compound exhibits notable antiproliferative effects on cancer cell lines. For example, derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 31 nM, indicating strong potential for use in cancer therapeutics .
  • Cell Cycle Arrest : Studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the activation of p53-dependent signaling .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyFindings
Synthesis and Antiproliferative Activity A series of derivatives were synthesized and tested for EGFR inhibition, with the most potent derivative showing an IC50 value of 68 nM, which was more effective than erlotinib .
Heterocyclic Anticancer Compounds Compounds containing piperidine and pyridine structures showed significant antitumor activity against various cancer cell lines, with some exhibiting IC50 values as low as 0.25 μM .
Biological Activity Evaluation The synthesized derivatives were evaluated for antibacterial and enzyme inhibition activities, showing promising results in multiple pharmacological applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for derivatives based on this compound structure. However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical applications.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine exhibit potent anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against resistant strains .
  • Neurological Applications
    • Investigations into the neuroprotective effects of pyrimidine derivatives suggest that this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for managing these conditions .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro, with IC50 values indicating strong efficacy against specific cancer lines.
Antimicrobial PropertiesShowed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with potential for further development as a novel antibiotic.
Neuroprotective EffectsIndicated potential benefits in animal models of neurodegeneration, suggesting mechanisms involving oxidative stress reduction and inflammation modulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, similar to derivatives in and .

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